Ethyl 2-mercapto-3-methylbutanoate
Description
Contextualization within Organic Chemistry Research
In the realm of organic chemistry, Ethyl 2-mercapto-3-methylbutanoate is classified as a mercapto ester. This class of compounds is characterized by the presence of both a thiol (-SH) group and an ester (-COOR) group. The thiol group, in particular, is a focal point of research due to its nucleophilicity and its role in the formation of sulfur-containing heterocycles and other complex molecules. Research on related mercapto esters has explored their synthesis and reactivity, often highlighting the challenges and opportunities presented by the sulfur atom. researchgate.net The synthesis of α-mercapto esters, a category to which this compound belongs, has been a subject of investigation, with various methods developed for their preparation, including the reaction of α-bromo esters with a sulfur nucleophile. researchgate.netgoogle.com
Structural Features and Isomeric Considerations
The presence of the isopropyl group attached to the carbon adjacent to the chiral center also influences the molecule's steric and electronic properties, which in turn affect its reactivity and interactions with biological targets.
Overview of Research Significance in Chemical Biology and Synthesis
The significance of thioesters in chemical biology is well-established, as they are key intermediates in various biochemical pathways. uchicago.edu While direct research on the biological roles of this compound is scarce, its structural similarity to other biologically active sulfur-containing compounds suggests potential areas of interest. For instance, some sources suggest that it may possess antifungal and antibacterial properties, as well as potential as an insect repellent, though these claims require substantiation through dedicated research. smolecule.com
From a synthetic perspective, chiral α-mercapto esters are valuable building blocks. They can be used in the synthesis of more complex molecules, including pharmaceuticals and natural products. The development of enantioselective methods for the synthesis of α-mercapto-β-amino esters, for example, highlights the utility of such compounds in constructing molecules with defined stereochemistry. acs.org Although no specific synthetic applications for this compound are prominently documented in academic papers, its structure suggests it could serve as a precursor in various organic transformations.
The study of mercapto esters also extends to flavor and fragrance chemistry. A variety of these compounds are known to contribute to the aroma profiles of foods and beverages. nih.gov While not extensively documented for this specific compound, it is listed as a flavoring agent in some chemical databases. smolecule.com
Structure
3D Structure
Properties
Molecular Formula |
C7H14O2S |
|---|---|
Molecular Weight |
162.25 g/mol |
IUPAC Name |
ethyl 3-methyl-2-sulfanylbutanoate |
InChI |
InChI=1S/C7H14O2S/c1-4-9-7(8)6(10)5(2)3/h5-6,10H,4H2,1-3H3 |
InChI Key |
DRHPVHQCDZJCNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)C)S |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of Ethyl 2 Mercapto 3 Methylbutanoate
Thiol Group Reactivity
The thiol group is the more reactive of the two functional moieties in many chemical transformations due to the higher nucleophilicity and acidity of sulfur compared to its oxygen analogue, the alcohol.
Oxidation Pathways and Disulfide Formation
The thiol group of ethyl 2-mercapto-3-methylbutanoate is susceptible to oxidation, a characteristic reaction of mercaptans. Mild oxidizing agents can facilitate the coupling of two thiol molecules to form a disulfide bond. This reaction is a common pathway for thiols and is crucial in various biochemical processes.
Table 1: General Oxidation of Thiols to Disulfides
| Reactant | Oxidizing Agent | Product | General Conditions |
|---|---|---|---|
| R-SH | I₂, H₂O₂/Fe³⁺, O₂(air) | R-S-S-R | Mild, often basic or neutral pH |
Nucleophilic Substitution Reactions to Form Thioethers
The sulfur atom in the thiol group is a potent nucleophile, especially after deprotonation to the thiolate anion (RS⁻). masterorganicchemistry.com This nucleophilicity allows it to readily participate in nucleophilic substitution reactions, most commonly with alkyl halides, to form thioethers (sulfides).
This reaction typically proceeds via an SN2 mechanism, where the thiolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. masterorganicchemistry.com The formation of the thiolate is usually achieved by treating the thiol with a base, such as sodium hydride (NaH) or a sodium alkoxide. While specific examples detailing the reaction of this compound with various alkyl halides are not extensively documented in readily accessible literature, the synthesis of related compounds, such as methyl 3-benzylmercapto-2-methylbutanoate, has been described, highlighting this reactive pathway. ic.ac.uk
Table 2: Representative SN2 Reaction for Thioether Formation
| Thiol | Base | Electrophile (Alkyl Halide) | Product (Thioether) |
|---|---|---|---|
| This compound | NaH | R-X (e.g., CH₃I, CH₃CH₂Br) | Ethyl 3-(alkylthio)-2-methylbutanoate |
Reactions with Electrophilic Species
Beyond simple alkyl halides, the nucleophilic thiol group can react with a variety of other electrophilic species. A notable example is the Michael addition, or conjugate addition, to α,β-unsaturated carbonyl compounds. In this reaction, the thiol adds to the β-carbon of the unsaturated system. orgsyn.org
The reaction is typically catalyzed by a base, which generates the more nucleophilic thiolate anion. This type of reaction is a powerful tool for carbon-sulfur bond formation. While specific studies on the Michael addition of this compound are not detailed in the available literature, the general reactivity of thiols in this context is well-established. orgsyn.org
Ester Group Reactivity
The ester functional group in this compound is generally less reactive than the thiol group. However, it can undergo a variety of important transformations, such as hydrolysis and reduction.
Hydrolysis and Transesterification Reactions
Esters can be hydrolyzed to their constituent carboxylic acid and alcohol under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The equilibrium can be driven towards the products by using a large excess of water. For this compound, this reaction would yield 2-mercapto-3-methylbutanoic acid and ethanol.
Base-Promoted Hydrolysis (Saponification): This reaction is irreversible and is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). The products are the salt of the carboxylic acid (sodium 2-mercapto-3-methylbutanoate) and ethanol.
Transesterification, the conversion of one ester into another by reaction with an alcohol in the presence of an acid or base catalyst, is another characteristic reaction, though specific examples for this substrate are not readily found.
Table 3: Hydrolysis of this compound
| Reaction Type | Reagents | Products |
|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄), heat | 2-Mercapto-3-methylbutanoic acid + Ethanol |
| Base-Promoted Hydrolysis | NaOH(aq), heat | Sodium 2-mercapto-3-methylbutanoate + Ethanol |
Advanced Analytical Methodologies for Characterization and Quantification in Research Matrices
Chromatographic Techniques
Chromatography, a cornerstone of analytical chemistry, is indispensable for the separation and analysis of ethyl 2-mercapto-3-methylbutanoate from intricate matrices such as food and beverages.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely employed technique for the analysis of volatile compounds like this compound. The high reactivity of the thiol group can lead to issues such as peak tailing during GC analysis. mdpi.com To overcome these challenges and enhance stability and detection, derivatization of the thiol group is a common strategy. nih.gov Reagents like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) and ethyl propiolate (ETP) are used to react with the sulfhydryl group, creating more stable derivatives suitable for GC-MS analysis. mdpi.com
For quantitative analysis, methods involving extractive alkylation to form pentafluorobenzyl (PFB) derivatives, followed by headspace solid-phase microextraction (HS-SPME) and GC-MS analysis, have been developed. nih.gov This approach has demonstrated good linearity and low detection limits, crucial for measuring the trace amounts of this compound found in various matrices. nih.gov The use of an electron impact ionization mass spectrometry (EI-MS) detector is common, though negative ion chemical ionization (NICI-MS) can offer enhanced sensitivity for PFB-thiol derivatives. nih.gov
Table 1: GC-MS Parameters for Analysis of Thiol Derivatives
| Parameter | Value/Condition |
| Injector Temperature | 250 °C - 260 °C |
| Flow Control Mode | Linear Velocity |
| Carrier Gas | Helium |
| Column Oven Temperature Program | Initial 35-80°C, ramped to 250°C |
| Ion Source Temperature | ~240 °C |
| Ionization Mode | Electron Impact (EI) or Negative Ion Chemical Ionization (NICI) |
This table presents a generalized summary of typical GC-MS conditions. Specific parameters may vary based on the exact instrumentation, column, and derivatization agent used. nih.govthepharmajournal.com
This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. These enantiomers can exhibit different sensory properties and biological activities. Chiral gas chromatography is a specialized technique used to separate and quantify these individual enantiomers. gcms.czchromatographyonline.com
This technique typically employs a chiral stationary phase (CSP), often based on derivatized cyclodextrins, within the GC column. gcms.czicm.edu.pl These cyclodextrins create a chiral environment that interacts differently with each enantiomer, leading to their separation. The choice of the specific cyclodextrin (B1172386) derivative, such as β-cyclodextrin, is critical for achieving effective resolution of the enantiomers. icm.edu.plnih.gov The separated enantiomers are then detected, commonly by a flame ionization detector (FID) or a mass spectrometer (MS).
The ability to determine the enantiomeric ratio is crucial for assessing the authenticity of natural flavors and for understanding the stereospecific processes that may occur during fermentation or other biological transformations. chromatographyonline.comicm.edu.plnih.gov For instance, research on related chiral esters in wine has utilized chiral GC to determine the enantiomeric distribution, providing insights into their formation pathways.
Table 2: Example of a Chiral GC Column for Enantiomeric Separation
| Column Type | Stationary Phase | Application Example |
| Chiral GC Column | Derivatized β-cyclodextrin | Separation of ethyl 2-methylbutanoate enantiomers in wine |
This table provides an example of a type of chiral column used for similar compounds. The selection of the column is critical for successful enantiomeric separation. gcms.czicm.edu.plnih.gov
Gas chromatography-olfactometry (GC-O) is a unique analytical technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. wisc.eduembrapa.br This method is particularly valuable for identifying which volatile compounds in a complex mixture are responsible for its characteristic aroma. As the separated compounds elute from the GC column, they are split between a conventional detector (like an FID or MS) and a sniffing port, where a trained panelist can assess the odor. embrapa.br
While gas chromatography is well-suited for volatile compounds, liquid chromatography (LC) offers an alternative for analyzing less volatile or more polar derivatives of thiols. High-performance liquid chromatography (HPLC) is a versatile technique that can be used for this purpose. scispace.com
For the analysis of thiols by HPLC, a derivatization step is often necessary to introduce a chromophore or fluorophore, enhancing detection by UV-Vis or fluorescence detectors. diva-portal.orgmdpi.com Reagents like monobromobimane (B13751) (mBBr) or 4,4'-dithiodipyridine can be used to create stable, highly fluorescent or UV-active derivatives. nih.govscispace.com The separation is typically achieved using reversed-phase HPLC columns. mdpi.com
More advanced methods couple liquid chromatography with tandem mass spectrometry (LC-MS/MS), providing high selectivity and sensitivity for the quantification of thiol derivatives. nih.govmdpi.com This approach is particularly useful for complex biological samples where trace-level detection is required. The choice between GC and LC methods often depends on the specific properties of the analyte and its derivatives, as well as the complexity of the sample matrix.
Spectroscopic Techniques
Spectroscopic methods are fundamental for elucidating the molecular structure of chemical compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules, including this compound. By analyzing the interaction of atomic nuclei with an external magnetic field, NMR provides information about the chemical environment of each atom in the molecule.
¹H-NMR (proton NMR) spectroscopy identifies the different types of hydrogen atoms present in the molecule and their connectivity. The chemical shift, integration, and splitting pattern of the signals in a ¹H-NMR spectrum provide a wealth of structural information. For this compound, one would expect to see distinct signals for the ethyl group protons, the protons on the butanoate backbone, and the proton of the sulfhydryl group.
¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the confirmation of the carbon framework.
The data obtained from both ¹H and ¹³C-NMR are used together to confirm the structural identity of synthesized or isolated this compound.
Table 3: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound
| ¹H-NMR (Predicted) | ¹³C-NMR (Predicted) |
| Chemical Shift (ppm) | Atom |
| ~ 1.1-1.3 | -CH₃ (of ethyl) |
| ~ 4.0-4.2 | -O-CH₂- |
| ~ 1.0-1.2 | -CH₃ (on butanoate) |
| ~ 1.0-1.2 | -CH₃ (on butanoate) |
| ~ 2.5-3.0 | -CH(SH)- |
| ~ 3.0-3.5 | -CH(C=O)- |
| ~ 1.5-2.0 | -SH |
Disclaimer: The chemical shifts presented in this table are predicted values and may differ from experimental values. These predictions are based on general principles of NMR spectroscopy and data for structurally similar compounds. chemicalbook.comchemicalbook.com
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of this compound by identifying its key functional groups. These methods probe the vibrational modes of molecules, providing a unique spectral fingerprint.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For this compound, the most pertinent absorptions are those of the thiol (S-H) and the ester (C=O and C-O) groups. The S-H stretching vibration typically appears as a weak but sharp band in the region of 2550-2600 cm⁻¹. msu.edu The low intensity of this peak is a result of the small change in dipole moment during the S-H bond vibration. rsc.org The carbonyl (C=O) stretching of the ester group is a very strong and prominent band, generally found in the 1735-1750 cm⁻¹ range for saturated aliphatic esters. libretexts.org Additionally, the C-O stretching vibrations of the ester linkage produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. msu.edu
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly effective for detecting vibrations of non-polar or weakly polar bonds. The C-S stretching vibration in thiols and thioethers gives rise to characteristic bands in the 600-780 cm⁻¹ region of the Raman spectrum. researchgate.net The S-H stretching vibration, while weak in the IR spectrum, can also be observed in the Raman spectrum. A notable feature that can be exploited in Raman studies is the significant shift of the C-S-H bending mode upon deuteration of the thiol proton, which can be a useful diagnostic tool. rsc.org The carbonyl (C=O) stretch is also observable in the Raman spectrum, typically in a similar region to its IR absorption.
The following table summarizes the expected characteristic vibrational frequencies for the key functional groups in this compound, based on data for analogous compounds.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) in IR Spectroscopy | Typical Wavenumber (cm⁻¹) in Raman Spectroscopy | Intensity |
|---|---|---|---|---|
| Thiol (S-H) | Stretching | 2550 - 2600 | 2550 - 2600 | Weak in IR, Variable in Raman |
| Carbonyl (C=O) | Stretching | 1735 - 1750 | 1735 - 1750 | Strong |
| Ester (C-O) | Stretching | 1000 - 1300 | 1000 - 1300 | Strong |
| Carbon-Sulfur (C-S) | Stretching | 600 - 780 | 600 - 780 | Weak to Medium |
Isotopic Labeling and Dilution Assays for Precise Quantification
For the accurate quantification of this compound, especially at trace levels in complex matrices such as food and beverages, stable isotope dilution analysis (SIDA) is the gold standard methodology. wikipedia.orgtum.de This technique overcomes common analytical challenges like matrix effects and analyte loss during sample preparation and analysis. researchgate.netresearchgate.net
The core principle of SIDA involves the addition of a known amount of an isotopically labeled version of the analyte, known as the internal standard, to the sample at the earliest stage of analysis. tum.de This internal standard is chemically identical to the analyte but has a higher mass due to the incorporation of stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or sulfur-34 (B105110) (³⁴S). researchgate.netnih.govclearsynth.com
Because the labeled standard and the native analyte exhibit nearly identical chemical and physical properties, they behave similarly during extraction, derivatization, and chromatographic separation. nih.gov Any loss of the analyte during sample workup will be accompanied by a proportional loss of the internal standard. Quantification is then performed using a mass-sensitive detector, such as a mass spectrometer coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). The ratio of the signal from the native analyte to that of the isotopically labeled standard is measured, and this ratio is used to calculate the exact concentration of the native analyte in the original sample. nih.gov
The synthesis of a suitable isotopically labeled internal standard is a critical prerequisite for developing a SIDA method. umsl.edumdpi.com For this compound, this would typically involve a multi-step chemical synthesis to introduce deuterium or ¹³C atoms into the molecule's backbone.
The general workflow for quantification using a stable isotope dilution assay is outlined in the table below.
| Step | Description | Rationale |
|---|---|---|
| 1. Synthesis and Purification | An isotopically labeled version of this compound (e.g., deuterated or ¹³C-labeled) is synthesized and purified. | To obtain a high-purity internal standard with a known isotopic enrichment. |
| 2. Spiking | A precise and known amount of the labeled internal standard is added to the sample containing the native analyte. | To establish a fixed ratio of labeled to unlabeled compound that will be maintained throughout the analytical process. tum.de |
| 3. Sample Preparation | The sample is subjected to extraction, cleanup, and concentration procedures. | To isolate the analyte and internal standard from interfering matrix components. Any losses will affect both compounds equally. researchgate.net |
| 4. Chromatographic Separation | The extract is analyzed by GC or LC to separate the analyte and internal standard from other compounds. | To ensure that the mass spectrometer is analyzing only the compounds of interest at any given time. |
| 5. Mass Spectrometric Detection | The separated compounds are detected by a mass spectrometer, which distinguishes between the native analyte and the labeled standard based on their mass-to-charge ratio. | To measure the signal intensities of both the analyte and the internal standard. |
| 6. Quantification | The concentration of the native analyte is calculated based on the measured signal ratio of the native analyte to the labeled internal standard and the known amount of the standard added. | This ratio-based calculation corrects for variations in sample volume, extraction efficiency, and instrument response, leading to highly accurate and precise results. nih.gov |
Biochemical and Metabolic Research on Ethyl 2 Mercapto 3 Methylbutanoate
Identification in Biological Systems and Fermented Products
Ethyl 2-mercapto-3-methylbutanoate is a sulfur-containing ester that has been identified primarily in fermented beverages, where it can significantly influence the aroma profile. Its presence is often the result of microbial metabolism on precursors found in the raw materials used during fermentation.
While primarily associated with beer and the microorganisms used in its fermentation, such as Saccharomyces pastorianus, the fundamental building blocks and enzymatic pathways for its synthesis are common in a variety of biological systems. The formation of thiols from cysteine-conjugated precursors is a widespread biochemical process.
Table 1: Identification of this compound and its Precursors
Enzymatic Biotransformations and Metabolic Pathways
The formation of this compound in biological systems is a multi-step process involving specific precursor molecules and key enzymatic activities.
Precursor-Product Relationships in Biological Systems
The primary pathway for the formation of related thiol compounds, such as 2-mercapto-3-methyl-1-butanol (B3045925) (2M3MB) which imparts an onion-like off-flavor in beer, has been elucidated and provides a model for the formation of similar esters. This pathway begins with components derived from hops.
Oxidation of Hop-Derived Compounds : Iso-alpha acids, key components from hops, undergo oxidation, particularly during the hot aeration of brewer's wort. This reaction generates a volatile precursor, 2,3-epoxy-3-methylbutanal (EMB).
Reaction with Hydrogen Sulfide (B99878) : The EMB molecule then undergoes a non-enzymatic reaction with hydrogen sulfide (H₂S), a common byproduct of yeast metabolism. This reaction forms an intermediate, 2-mercapto-3-hydroxy-3-methylbutanal (2M3H3MB).
Yeast-Mediated Conversion : This intermediate is then taken up by yeast cells and converted into the final thiol product through enzymatic reduction.
Another significant pathway involves the enzymatic release of thiols from non-volatile cysteine-S-conjugate precursors. These precursors, found in plants like hops, are cleaved by specific enzymes to release the free, odorous thiol. nih.gov
Table 2: Precursor-Product Relationships in Thiol Formation
Enzyme Characterization and Mechanism of Action (e.g., C-S lyases)
Two main classes of enzymes are critical in the biotransformation pathways leading to volatile thiols.
β C-S Lyases : These enzymes (EC 4.4.1.8), also known as cystathionine (B15957) β-lyases, are pivotal in flavor generation in various foods. nih.gov Their primary mechanism involves catalyzing the dissociation of a β carbon-sulfur (C-S) bond within cysteine S-conjugates. This cleavage releases the free thiol, which is often highly aromatic, along with pyruvate (B1213749) and ammonia. Microbial β C-S lyases from fermentative organisms like yeast are increasingly studied for their role in releasing desirable—or undesirable—flavor compounds from precursors present in raw materials. nih.gov
Reductases in Yeast : In the pathway starting from hop-derived EMB, specific enzymes within the yeast Saccharomyces pastorianus have been identified as crucial for the final conversion step. Research has pinpointed two key enzymes involved in the reduction of the intermediate 2M3H3MB to 2M3MB:
Old Yellow Enzyme 2 (Oye2p)
Alcohol dehydrogenase 6 (Adh6p)
In vitro studies using these purified enzymes confirmed their ability to catalyze the conversion, and yeast mutants lacking the genes for both enzymes showed a dramatic decrease in the formation of the final thiol product.
Table 3: Key Enzymes in Thiol Biotransformation
Stereospecificity of Biochemical Recognition and Metabolism
The stereochemistry of flavor compounds can be critical, as different enantiomers of the same molecule often exhibit distinct sensory properties and interact differently with biological systems, such as enzymes and olfactory receptors.
For this compound, which possesses chiral centers, stereospecificity is an important consideration. However, direct research detailing the specific metabolic pathways and sensory perception of its individual enantiomers is not extensively documented in the provided literature.
Significant insights can be drawn from studies on structurally similar compounds. For example, research on the enantiomers of ethyl 2-hydroxy-3-methylbutanoate (B1261901) , a related fruity ester found in wine, has demonstrated clear stereospecificity.
Enantiomeric Distribution : In analyses of various wines, the R-enantiomer was found to be predominantly present, with R/S ratios reaching as high as 94/6. This suggests a stereoselective biosynthetic or metabolic process by yeast and/or lactic acid bacteria.
Sensory Differences : The two enantiomers of ethyl 2-hydroxy-3-methylbutanoate possess different odor detection thresholds and aromatic descriptors. The R-form was described as having a "heavier fruity odor," while the S-form was characterized by "red fruits," "pineapple," and "green apple" notes. The detection threshold for the S-form was significantly lower than for the R-form in red wine. researchgate.net
Similarly, the enantiomers of ethyl 2-methylbutanoate in wine show that the S-form is almost exclusively present and has a lower olfactory threshold than the racemic mixture. nih.gov The S-form is described with fruity notes like green apple and strawberry, while the mixture has a more caustic, solvent-like aroma. nih.gov
These findings strongly suggest that the biochemical recognition and metabolism of chiral esters like this compound are likely to be stereospecific. The specific enzymes involved in its formation, such as reductases and C-S lyases, would probably exhibit substrate stereoselectivity, leading to a non-racemic mixture of enantiomers in biological systems. This, in turn, would result in specific sensory outcomes, as human olfactory receptors are known to differentiate between stereoisomers. Further research is needed to specifically characterize the enantiomers of this compound and their respective biological activities.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are instrumental in determining the fundamental geometric and electronic properties of a molecule. For ethyl 2-mercapto-3-methylbutanoate, methods like Density Functional Theory (DFT) or ab initio calculations such as Møller-Plesset perturbation theory (MP2) would be employed to optimize the molecular geometry and calculate electronic properties.
Detailed research findings on the specific molecular and electronic properties of this compound are not abundant in peer-reviewed literature. However, based on its structure, certain properties can be predicted and would be the target of such quantum chemical studies. The presence of a sulfur atom, an ester group, and chiral centers would lead to a complex electronic environment.
A primary focus of quantum chemical calculations would be to determine the bond lengths, bond angles, and dihedral angles of the most stable conformers. The electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO), are also critical. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and reactivity. For a thiol like this compound, the HOMO is likely to have significant contribution from the lone pair electrons of the sulfur atom, making it a primary site for electrophilic attack.
Table 1: Predicted Molecular and Electronic Properties of this compound
| Property | Predicted Value/Information | Source |
| Molecular Formula | C7H14O2S | PubChem |
| Molecular Weight | 162.25 g/mol | PubChem |
| XLogP3 | 1.7 | PubChem |
| Polar Surface Area | 53.3 Ų | PubChem |
| Rotatable Bond Count | 5 | PubChem |
This table presents predicted data from computational models.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the ethyl and isobutyl groups in this compound suggests the existence of multiple low-energy conformations. Conformational analysis aims to identify these stable conformers and understand the energy barriers between them. This is often achieved by systematically rotating the single bonds in the molecule and calculating the energy at each step.
Molecular dynamics (MD) simulations would provide a dynamic picture of the molecule's behavior over time. By simulating the movements of the atoms according to the laws of classical mechanics, MD can reveal how the molecule explores its conformational space, its flexibility, and its interactions with its environment (e.g., in a solvent). For a flavor compound, understanding its conformational preferences is crucial as different conformers can interact differently with olfactory receptors, potentially leading to different sensory perceptions. Studies on similar esters, such as ethyl butyrate, have shown that multiple conformers can exist with different symmetry point groups. rsc.org
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its formation pathways, such as the esterification of 2-mercapto-3-methylbutanoic acid with ethanol, or its degradation reactions, like hydrolysis or oxidation.
By mapping the potential energy surface of a reaction, computational models can identify transition states, intermediates, and the activation energies required for the reaction to proceed. This information is vital for understanding the conditions under which the compound is formed or degraded. For instance, modeling the oxidation of the thiol group to a disulfide would provide insights into the stability of the compound in the presence of oxidizing agents.
Prediction of Reactivity and Interaction Potentials
The prediction of reactivity and interaction potentials is a key outcome of computational studies. For this compound, this would involve identifying the most reactive sites in the molecule and how it is likely to interact with other molecules.
The thiol (-SH) group is expected to be a primary site of reactivity, being susceptible to oxidation to form disulfides. The ester group is prone to hydrolysis, especially under acidic or basic conditions. Computational models can quantify this reactivity by calculating parameters such as atomic charges, electrostatic potentials, and frontier molecular orbitals (HOMO and LUMO).
The interaction potential of this compound with other molecules, such as olfactory receptors, is of particular interest in the context of its aroma properties. Docking studies, which are a form of molecular modeling, could be used to predict how the molecule binds to a receptor protein. These studies would consider the size, shape, and electrostatic properties of the molecule to determine the most favorable binding orientation and energy.
Table 2: Predicted Reactivity and Interaction Data for this compound
| Parameter | Predicted Information | Significance |
| Primary Reactive Site | Thiol group (-SH) | Susceptible to oxidation, influencing stability and aroma profile. |
| Secondary Reactive Site | Ester carbonyl group | Prone to nucleophilic attack and hydrolysis. |
| HOMO Location | Likely centered on the sulfur atom | Indicates the site for electrophilic attack. |
| LUMO Location | Likely centered on the carbonyl carbon of the ester | Indicates the site for nucleophilic attack. |
| Interaction Type | Hydrogen bonding (acceptor at O, donor at SH), van der Waals | Governs interactions with solvent and biological receptors. |
This table presents theoretically predicted information based on the functional groups present in the molecule.
Applications of Ethyl 2 Mercapto 3 Methylbutanoate As a Research Tool and Chemical Building Block
Use in the Synthesis of Complex Organic Molecules
The structure of Ethyl 2-mercapto-3-methylbutanoate makes it a potentially valuable chiral building block in asymmetric synthesis. Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a specific stereochemistry, a critical aspect in the synthesis of many pharmaceuticals and biologically active natural products.
The presence of a stereocenter at the C2 position, adjacent to the thiol group, allows for the introduction of chirality into a target molecule. In principle, either the (R) or (S) enantiomer of this compound could be used to control the stereochemical outcome of a reaction. The thiol group, being a strong nucleophile, can participate in a variety of carbon-sulfur bond-forming reactions. For instance, it can undergo nucleophilic substitution reactions with alkyl halides or participate in Michael additions to α,β-unsaturated carbonyl compounds, thereby creating more complex molecular frameworks with a defined stereochemistry at the point of attachment.
Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in a variety of coupling reactions, such as amide bond formation. This dual functionality allows for sequential modifications at both the thiol and ester ends of the molecule, making it a bifunctional linker that can connect different molecular fragments with stereochemical control.
While specific examples of the use of this compound in the total synthesis of complex natural products are not readily found in current literature, its potential is evident. For example, it could serve as a precursor for the synthesis of sulfur-containing heterocyclic compounds, which are prevalent in many biologically active molecules. The intramolecular cyclization of derivatives of this compound could lead to the formation of various ring systems.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| S-Alkylation | Alkyl halide, Base | Thioether |
| Michael Addition | α,β-Unsaturated carbonyl compound, Base | Thioether adduct |
| Ester Hydrolysis | Acid or Base, Water | 2-Mercapto-3-methylbutanoic acid |
| Amide Coupling | Carboxylic acid, Coupling agent | Thioester amide |
| Oxidation | Oxidizing agent (e.g., H₂O₂) | Disulfide |
Development of Chemical Probes and Ligands
Chemical probes are small molecules used to study and manipulate biological systems, while ligands are molecules that bind to metal centers to form coordination complexes, which can have applications in catalysis and materials science. The functional groups of this compound provide handles for its development into both of these important classes of molecules.
The thiol group is a key feature for the development of chemical probes. Thiols are known to react with specific biological targets, such as cysteine residues in proteins, and can be used to label or inhibit enzymes. By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the this compound scaffold, it could be transformed into a probe to investigate biological processes involving thiol-reactive sites. The chirality of the molecule could also be exploited to develop probes with stereospecific interactions with their biological targets.
In the realm of coordination chemistry, the thiol group can act as a soft ligand that binds to a variety of transition metals. The combination of the soft sulfur donor and the hard oxygen donor of the ester group makes this compound a potential bidentate ligand. Such ligands can be used to create metal complexes with specific catalytic properties. For example, chiral ligands are essential for enantioselective catalysis, a field focused on the synthesis of single-enantiomer products. While there is no specific literature on catalytic complexes derived from this compound, the principles of ligand design suggest its potential in this area.
Table 2: Potential Applications in Probe and Ligand Development
| Application | Key Functional Group | Potential Modification/Use |
| Chemical Probe | Thiol | Attachment of a reporter group (e.g., fluorophore, biotin) |
| Metal Ligand | Thiol and Ester Carbonyl | Coordination to transition metals for catalysis |
As a Model Compound for Studying Thiol and Ester Chemistry
Beyond its direct application in synthesis, this compound can serve as a valuable model compound for fundamental studies in organic chemistry. Its structure allows for the investigation of the interplay between the thiol and ester functional groups and the influence of the adjacent stereocenter on their reactivity.
For instance, studies on the kinetics and mechanism of thiol-ene reactions, Michael additions, and ester hydrolysis could be performed using this compound. nsf.gov The steric hindrance provided by the methyl groups adjacent to the thiol could be compared with less hindered thiols to understand the impact of sterics on reaction rates and mechanisms. Similarly, the electronic effects of the thioether group on the reactivity of the ester can be investigated.
Kinetic studies on the hydrolysis of the ester group under various pH conditions could provide insights into the stability of this type of molecule. nih.gov Furthermore, the compound could be used in enzymatic studies to probe the substrate specificity of esterases and lipases, particularly how these enzymes accommodate a sterically hindered, sulfur-containing substrate. researchgate.netbiotech-asia.org
The data obtained from such fundamental studies would be valuable for predicting the behavior of more complex molecules containing similar structural motifs and for designing new synthetic strategies and functional molecules.
Table 3: Potential Research Studies Using this compound as a Model Compound
| Research Area | Focus of Study | Potential Insights |
| Reaction Kinetics | Thiol-ene and Michael additions | Influence of sterics and electronics on reaction rates |
| Mechanistic Studies | Ester hydrolysis | Stability and reactivity of sterically hindered thiol esters |
| Enzymology | Substrate for esterases/lipases | Enzyme specificity and active site mapping |
Future Research Directions and Emerging Trends
Development of Novel Stereoselective Synthesis Methods
The distinct sensory properties of the different stereoisomers of flavor compounds necessitate precise control over their synthesis. Future research is trending towards the development of novel stereoselective methods to produce specific enantiomers of Ethyl 2-mercapto-3-methylbutanoate, moving beyond classical synthesis routes.
A primary focus is the application of biocatalysis, using whole microbial cells or isolated enzymes to perform asymmetric synthesis. For instance, microorganisms such as Saccharomyces uvarum have been successfully used in the asymmetric reduction of related ester compounds in biphasic systems, achieving high conversion rates and enantiomeric excess. nih.gov This approach offers a promising green alternative to traditional chemical methods.
Organocatalysis is another burgeoning field for stereoselective synthesis. The use of small chiral organic molecules (e.g., derivatives of Cinchona alkaloids) as catalysts for asymmetric additions is an area of active research. researchgate.net These methods can provide high yields and enantioselectivity under mild reaction conditions. The development of such protocols for the synthesis of Ethyl 2--mercapto-3-methylbutanoate would be a significant advancement.
Table 1: Emerging Stereoselective Synthesis Strategies
| Synthesis Strategy | Catalyst Type | Potential Advantages | Relevant Example (Related Compounds) |
|---|---|---|---|
| Microbial Reduction | Whole cells (e.g., Yeast) | High enantioselectivity, mild conditions, sustainable. | Asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate. nih.gov |
| Organocatalysis | Chiral amines, acids, etc. | Metal-free, low toxicity, high stereocontrol. | Asymmetric addition to N-formylimines using Cinchona alkaloid derivatives. researchgate.net |
In-depth Mechanistic Studies of Biochemical Formation Pathways
Understanding how this compound is formed in nature, particularly in fermented beverages like wine and beer, is crucial for controlling its concentration and sensory impact. Future research will likely focus on detailed mechanistic studies of its biochemical formation.
It is well-established that yeasts and certain bacteria are instrumental in producing esters during fermentation. For sulfur-containing esters, the pathways likely involve the enzymatic esterification of a corresponding acid precursor (2-mercapto-3-methylbutanoic acid) with ethanol. Research into a related compound, 2-mercapto-3-methyl-1-butanol (B3045925), has identified specific yeast enzymes, such as Old Yellow Enzyme 2 (Oye2p) and alcohol dehydrogenase 6 (Adh6p), as key players in its formation from precursors. researchgate.net Future studies are expected to investigate analogous enzymatic pathways for this compound, identifying the specific esterases or transferases involved and their genetic regulation in yeast and lactic acid bacteria.
Advanced Analytical Techniques for Trace Analysis in Complex Mixtures
Given its potent aroma, this compound is often present at very low concentrations in complex matrices like food and beverages. A continuing trend in analytical chemistry is the development of more sensitive and selective methods for its detection and quantification.
Advanced chromatographic techniques are at the forefront of this research. The use of chiral gas chromatography (GC) coupled with mass spectrometry (GC-MS) is essential for separating and quantifying individual enantiomers, which may have different aroma profiles. For example, chiral GC analysis on a γ-cyclodextrin phase has been successfully used to separate the enantiomers of the related compound ethyl 2-hydroxy-3-methylbutanoate (B1261901) in wine. Future work will likely involve the optimization of these methods, including multidimensional chromatography, to improve resolution and lower detection limits in increasingly complex samples.
Table 2: Advanced Analytical Methods for Trace Flavor Analysis
| Technique | Principle | Application to this compound |
|---|---|---|
| Chiral Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on boiling point and chirality, followed by mass-based identification. | Quantification of individual stereoisomers in wine, beer, and fruit products. |
| Gas Chromatography-Olfactometry (GC-O) | Combines GC separation with human sensory detection to identify odor-active compounds. | Determining the specific aroma contribution and odor threshold of each enantiomer. |
Exploration of Structure-Reactivity Relationships through Computational Chemistry
Computational chemistry offers a powerful tool to predict the properties and reactivity of molecules, reducing the need for extensive laboratory experiments. Future research will increasingly employ computational methods to explore the structure-reactivity relationships of thioesters like this compound.
Thioesters possess unique reactivity compared to their oxygen-based ester counterparts. The sulfur atom's larger size and different electronic properties render the thioester group more reactive towards certain nucleophiles while remaining relatively stable to hydrolysis at neutral pH. nih.govresearchgate.net Computational studies can model these electronic effects, predict reaction kinetics, and elucidate reaction mechanisms. For instance, density functional theory (DFT) calculations can be used to model the transition states of reactions, such as the thiol-thioester exchange, providing insights into the factors that control reaction rates and equilibria. rsc.org Understanding how the molecular structure influences the pKa of the thiol group and the stability of tetrahedral intermediates is a key area for future computational exploration. researchgate.net
Expanding its Utility in Green Chemistry and Sustainable Synthesis
The principles of green chemistry are becoming integral to the chemical industry, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. acs.orgchemijournal.com The synthesis of flavor compounds like this compound is an area ripe for the application of these principles.
Future trends point towards a greater reliance on bio-based synthesis routes. trilogyflavors.comchemeurope.com This includes leveraging microbial fermentation to produce the compound directly or to generate key precursors from renewable feedstocks. trilogyflavors.com The use of enzymes as catalysts in synthesis (biocatalysis) is a cornerstone of green chemistry, as it allows for reactions to occur under mild conditions with high selectivity, reducing by-product formation. chemeurope.comresearchgate.net Furthermore, research into using environmentally benign solvents, such as water or supercritical CO2, or developing solvent-free reaction conditions, will be crucial for the sustainable production of this and other valuable flavor chemicals. trilogyflavors.com
Q & A
Q. What are the recommended methods for synthesizing Ethyl 2-mercapto-3-methylbutanoate in laboratory settings?
The synthesis typically involves thiol-esterification or nucleophilic substitution. A common approach is reacting 3-methyl-2-mercaptobutanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ester. Alternatively, thiol-containing precursors may undergo Michael addition with α,β-unsaturated esters. Reaction conditions (temperature, solvent, catalyst) must be optimized to minimize side reactions like oxidation of the thiol group. Purity can be confirmed via GC-MS or NMR, referencing spectral libraries for validation .
Q. How can researchers characterize the molecular structure of this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to identify proton environments (e.g., methyl groups at δ ~1.0–1.5 ppm) and carbonyl/thiol signals.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak at m/z 219.30 (C₉H₁₇NO₃S) and fragmentation patterns.
- FTIR : Peaks at ~2550 cm⁻¹ (S-H stretch) and 1720 cm⁻¹ (ester C=O stretch).
Cross-referencing with databases like PubChem or NIST ensures accuracy .
Q. What solvents and storage conditions are optimal for this compound?
this compound is sensitive to oxidation and moisture. Use inert solvents (e.g., dry dichloromethane or THF) under nitrogen/argon. Store at −20°C in amber vials with desiccants. Regularly monitor stability via TLC or HPLC to detect degradation (e.g., disulfide formation) .
Advanced Research Questions
Q. How can contradictory data on the compound’s thermal stability be resolved?
Conflicting thermogravimetric (TGA) or DSC results may arise from impurities or experimental conditions. To resolve this:
- Standardize Protocols : Use identical heating rates (e.g., 10°C/min) and purge gases (N₂ vs. air).
- Validate Purity : Pre-purify samples via column chromatography.
- Cross-Validate : Compare with computational models (e.g., DFT calculations for bond dissociation energies).
Refer to NIST’s thermodynamic frameworks for esters as a benchmark .
Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?
Enantioselective methods include:
Q. How do pH and temperature affect the compound’s reactivity in nucleophilic acyl substitution?
- pH Dependence : Under acidic conditions (pH < 4), protonation of the thiol group reduces nucleophilicity. Alkaline conditions (pH > 8) enhance deprotonation but risk ester saponification.
- Temperature : Elevated temperatures (50–80°C) accelerate reactions but may degrade the ester. Optimize using Arrhenius plots and in situ FTIR to track intermediate formation .
Q. What analytical methods address challenges in quantifying trace impurities?
- GC-MS with Derivatization : Convert thiols to stable derivatives (e.g., S-alkylation with iodomethane) for improved detection.
- LC-UV/ESI-MS : Use reverse-phase C18 columns with acetonitrile/water gradients. Calibrate against certified reference materials.
- ICP-MS : Detect heavy metal catalysts (e.g., residual Pd from coupling reactions) at ppb levels .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported bioactivity data for derivatives of this compound?
Variability often stems from assay conditions (e.g., cell lines, concentrations). Mitigation strategies:
- Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., IC₅₀ normalized to positive controls).
- Dose-Response Curves : Conduct full-range assays (0.1–100 µM) to identify non-linear effects.
- Control for Thiol Reactivity : Use reducing agents (e.g., DTT) to distinguish specific bioactivity from redox artifacts .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
